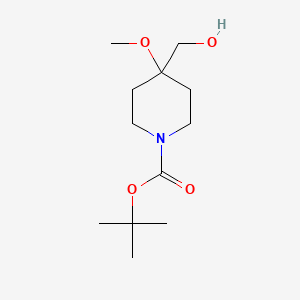

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Description

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and both hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) substituents at the 4-position. The hydroxymethyl group provides a site for further functionalization, while the methoxy group contributes to electronic and steric effects, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-5-12(9-14,16-4)6-8-13/h14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXVKHFKOZNEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634244 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239073-94-0 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate typically involves the protection of piperidine derivatives followed by functional group modifications. One common method involves the reaction of 4-hydroxymethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate can be synthesized through various methods involving piperidine derivatives. A notable synthesis route includes the acylation of piperidin-4-ylmethanol, followed by additional functional group modifications to achieve the desired structure. The overall yield from these processes can vary, with reported yields around 20.2% in specific studies .

Anticancer Potential

Research indicates that tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate exhibits promising activity as an inhibitor of certain cancer cell lines. Specifically, it has been noted for its potential role in targeting epidermal growth factor receptor (EGFR) mutations, which are common in various cancers . This compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been investigated as a potential inhibitor of acetyl-CoA carboxylase, an enzyme critical in fatty acid metabolism . This inhibition could have implications for metabolic disorders and obesity management.

Therapeutic Applications

Given its biological activity, tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is being studied for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit EGFR mutations positions it as a candidate for targeted cancer therapies.

- Metabolic Disorders : As an acetyl-CoA carboxylase inhibitor, it may play a role in managing conditions related to lipid metabolism.

Table: Summary of Research Findings on Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxymethyl and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

The 4-position of piperidine derivatives is critical for modulating physicochemical and biological properties. Below is a comparative analysis of substituents in structurally similar compounds:

*Calculated based on molecular formula C₁₂H₂₁NO₄.

Key Observations :

- Hydrophilicity : The target compound’s dual polar groups enhance water solubility compared to alkyl-substituted analogs (e.g., 4-methylpentyl in ).

- Reactivity : The hydroxymethyl group in the target and allows for oxidation or conjugation, whereas the allyl group in enables click chemistry.

- Electronic Effects : Methoxy in the target compound donates electrons via resonance, contrasting with the electron-withdrawing acetyl group in .

Insights :

- The target compound’s synthesis likely involves multi-step protection/deprotection strategies, similar to and , but specific details are absent in the provided evidence.

- Methoxy group introduction may require selective alkylation or demethylation steps, contrasting with hydroxymethyl installation via reductive methods (e.g., ).

Physicochemical Properties

Spectroscopic Characterization

- ¹H NMR : Hydroxymethyl protons typically resonate at δ 3.5–4.0, while methoxy protons appear as a singlet near δ 3.3. Piperidine ring protons show splitting patterns dependent on substituent symmetry .

- Mass Spectrometry : Molecular ion peaks for tert-butyl carbamates are often observed at [M+H]⁺, with fragmentation patterns reflecting loss of CO₂ and tert-butyl groups .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (CAS No. 123855-51-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 215.29 g/mol

- Purity : Typically available at high purity levels for research applications.

- Storage Conditions : Should be kept in a dark place, sealed, and stored at room temperature.

The biological activity of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities and influence signaling pathways that are crucial for cellular functions. While specific molecular targets for this compound have not been extensively characterized, similar piperidine derivatives have shown interactions with:

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Binding to neurotransmitter receptors, which may influence neurochemical signaling.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Properties : Recent studies suggest that piperidine derivatives exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anticancer Activity : Some piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially aiding in conditions like neurodegeneration.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in MDPI explored the anticancer properties of piperidine derivatives, including tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate. The researchers employed a three-component reaction leading to the formation of the compound, which was then tested against various cancer cell lines. The results indicated that the compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate?

The synthesis typically involves multi-step processes, including:

- Piperidine Ring Functionalization : Initial steps may involve introducing hydroxymethyl and methoxy groups via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxyl groups can be introduced using oxidizing agents like hydrogen peroxide, while methoxy groups may require alkylation with methyl iodide under basic conditions .

- Protection/Deprotection : The tert-butyl carbamate (Boc) group is often introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine to protect the piperidine nitrogen .

- Key Reagents : Common reagents include LiAlH4 for reductions, Boc anhydride for protection, and DCC/HOBt for coupling reactions.

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydroxymethylation | HCHO, NaBH4, MeOH | 65-75 |

| 2 | Methoxylation | MeI, K2CO3, DMF | 70-80 |

| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85-90 |

Q. How is the compound’s structure confirmed post-synthesis?

Crystallographic methods using X-ray diffraction (XRD) are standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve atomic positions and validate stereochemistry . Complementary techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent integration and coupling patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data refinement?

Discrepancies in bond lengths or angles may arise from:

- Data Quality : Ensure high-resolution data () and minimize crystal defects.

- Software Cross-Validation : Compare results from SHELXL with other programs like WinGX or OLEX2 to identify systematic errors .

- Hydrogen Bonding Analysis : Use graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions and resolve packing ambiguities .

Q. What strategies optimize low yields in coupling reactions involving the piperidine ring?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C, CuI) can enhance efficiency in cross-coupling steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Microwave-assisted synthesis may reduce reaction times and side-product formation .

| Issue | Solution | Success Rate Improvement |

|---|---|---|

| Incomplete Coupling | Use Pd(PPh₃)₄, DMF, 80°C | 20-30% |

| Boc Group Deprotection | TFA/CH₂Cl₂ (1:1) at 0°C → RT | 15-25% |

Q. How do hydrogen-bonding networks influence the compound’s solid-state stability?

The hydroxymethyl and methoxy groups participate in C=O⋯H–O and N–H⋯O interactions, forming robust supramolecular frameworks. These networks:

- Enhance Thermal Stability : Higher melting points (e.g., 150–160°C) correlate with dense hydrogen-bonded lattices .

- Reduce Hygroscopicity : Strong intermolecular interactions minimize moisture uptake during storage.

Q. What challenges arise in functionalizing the piperidine ring without disrupting the tert-butyl group?

The Boc group is sensitive to acidic conditions but stable under basic or neutral environments. Key considerations:

- Selective Deprotection : Use TFA in CH₂Cl₂ at 0°C to cleave Boc without affecting other substituents .

- Steric Hindrance : The bulky tert-butyl group may impede electrophilic attacks; employ directing groups (e.g., –OH) to guide regioselectivity .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate spectroscopic and crystallographic data with computational models (e.g., DFT calculations) to resolve ambiguities.

- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) meticulously to ensure reproducibility across labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.